4-(Pyridin-4-yl)benzonitrile
Overview
Description
“4-(Pyridin-4-yl)benzonitrile” is a chemical compound with the CAS Number: 144397-70-6 . It has a molecular weight of 180.21 and its IUPAC name is 4-(4-pyridinyl)benzonitrile . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H8N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H . This indicates that the molecule consists of 12 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms .Physical and Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm³ . Its boiling point is 342.8±25.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 58.7±3.0 kJ/mol . The flash point is 120.1±8.3 °C . The index of refraction is 1.620 . The molar refractivity is 53.8±0.4 cm³ . It has 2 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Scientific Research Applications
Synthesis and Structure Elucidation
4-(Pyridin-4-yl)benzonitrile and its derivatives have been used in the synthesis of complex compounds. For instance, Bera et al. (2021) demonstrated the synthesis of a tridentate NNN ligand and its cobalt(II) complex, which showed potential anticancer activity against U937 human monocytic cells. The compound was characterized using various methods including single X-ray crystallography and Density Functional Theory (DFT) (Bera et al., 2021).
Liquid Crystalline Behavior and Photophysical Properties
This compound derivatives have been studied for their liquid crystalline behavior and photophysical properties. Ahipa et al. (2014) synthesized a series of luminescent benzonitrile derivatives that exhibited nematic and orthorhombic columnar phases, showing potential as blue emitting materials (Ahipa et al., 2014).
Platinum Group Metal Complexes
In the field of metal complexes, Gloria Sairem et al. (2012) explored pyridyl benzonitrile derivatives in synthesizing platinum group metal complexes. Their study confirmed that the nitrile group in these compounds did not partake in complexation, remaining as a pendant group (Sairem et al., 2012).
Electrocatalysis in Hydrogen Evolution Reaction
The compound has been utilized in the synthesis of metal(II) complexes that act as electrocatalysts for the hydrogen evolution reaction (HER) from water. Gao et al. (2014) synthesized nickel, cobalt, and cadmium complexes using this compound, with the cobalt complex showing superior electrocatalytic activity (Gao et al., 2014).
Molecular Packing and Intermolecular Interactions
The compound's derivatives also play a significant role in molecular packing and intermolecular interactions. Percino et al. (2014) synthesized a novel compound from 4-(pyridin-2-yl)benzonitrile, which crystallized in two polymorphs, demonstrating unique emission properties influenced by molecular conformation and packing (Percino et al., 2014).
Safety and Hazards
The safety information for “4-(Pyridin-4-yl)benzonitrile” includes several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 . These precautions involve avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and several others .
Properties
IUPAC Name |
4-pyridin-4-ylbenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEOEJIIPHVFLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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